molecular formula C22H16ClN3O2 B4629351 2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B4629351
M. Wt: 389.8 g/mol
InChI Key: AXPAZLNTTIYSRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide" often involves starting from specific chloroacetamide intermediates reacting with aryl-1,3,4-oxadiazole entities. For instance, the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides starts from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

Structural elucidation of compounds within this family typically employs techniques such as IR, NMR, and mass spectrometry. These methods confirm the molecular frameworks and substitution patterns critical for understanding the compound's chemical behavior and potential bioactivity (Parikh & Joshi, 2014).

Chemical Reactions and Properties

The reactivity of these compounds often involves interactions with biological targets, evidenced by their significant antibacterial activity. Their ability to interact with various enzymes and receptors suggests a broad range of chemical reactivity that could be harnessed for therapeutic applications (Rehman et al., 2013).

Physical Properties Analysis

While specific physical properties of "2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide" are not detailed in the sourced literature, related compounds' crystalline structures and intermolecular interactions highlight the importance of such analyses in understanding compound stability and solubility, which are crucial for drug design and development (Saravanan et al., 2016).

Chemical Properties Analysis

The antimicrobial and hemolytic activities of related compounds underscore the chemical versatility of the 1,3,4-oxadiazole derivatives. These properties are indicative of the potential pharmacological applications of these compounds and highlight the importance of functional group modifications in tailoring the chemical properties for specific uses (Gul et al., 2017).

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have synthesized derivatives of 2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide and evaluated their antibacterial activity. These compounds demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents. QSAR studies further elucidated the structural and physicochemical parameters contributing to their activity, highlighting the significance of hydrophobicity and steric bulk characteristics in enhancing antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial Properties

Another study focused on the synthesis of novel thiazolidinone and acetidinone derivatives, including 2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, showcasing their antimicrobial activity against various microorganisms. The structural elucidation of these compounds was supported by elemental analysis and spectral data, reinforcing the potential of these derivatives in antimicrobial applications (Mistry, Desai, & Intwala, 2009).

α-Glucosidase Inhibitory Potential

In a detailed study, derivatives of 2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide were synthesized and evaluated for their α-glucosidase inhibitory potential. Several compounds exhibited promising inhibitory activity, suggesting their potential as leads for developing treatments for diseases like diabetes. Molecular modeling and ADME predictions supported these findings, indicating a well-thought approach towards drug discovery (Iftikhar et al., 2019).

Structural Analysis

The compound's structure and interactions have been a subject of study, providing insights into its potential applications in material science and pharmaceuticals. For instance, the crystal structure analysis of related compounds has revealed intricate intermolecular interactions, such as hydrogen bonds and π interactions, which could influence the compound's physical properties and reactivity (Boechat et al., 2011).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-18-11-9-15(10-12-18)13-20(27)24-19-8-4-7-17(14-19)22-26-25-21(28-22)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPAZLNTTIYSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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